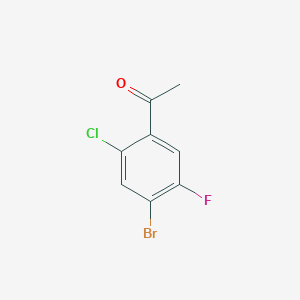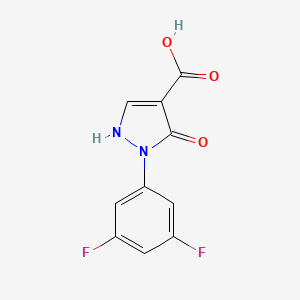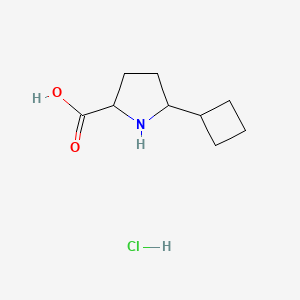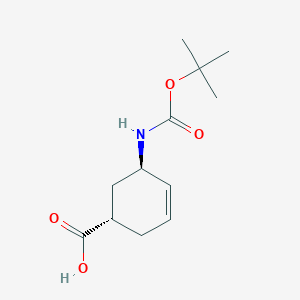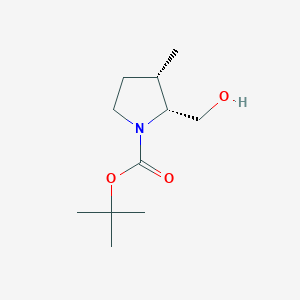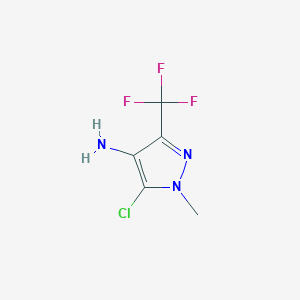
4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine
Overview
Description
4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine is a compound used in the synthesis of triazol-3-ones, which are useful in the treatment of inflammatory pulmonary diseases . It is a part of the trifluoromethylpyridines (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis of Fluorinated Compounds
4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine and related fluorinated pyridine derivatives play a crucial role in the synthesis of various organic compounds. The regioselective synthesis of fluorinated imidazo[1,2-a]pyridines is achieved using a fluorinating reagent in aqueous conditions, contributing significantly to pyridine chemistry and its applications in material science and medicinal chemistry (Liu et al., 2015). A novel synthesis approach for poly-substituted pyridines has been developed based on C-F bond breaking, providing a supplement to pyridine synthesis (Chen et al., 2010).
Microwave-assisted Synthesis
Microwave irradiation has been used to synthesize side-chain fluorinated heterocyclic compounds, indicating a significant improvement in yields compared to traditional methods. This method is crucial for the efficient synthesis of fluorinated compounds (Loghmani-Khouzani et al., 2005).
Synthesis of Pesticides
Fluorinated pyridine derivatives, including 4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine, are widely used in the synthesis of pesticides, demonstrating their importance in agricultural chemistry (Lu Xin-xin, 2006).
Interaction with Molecular Iodine
The interaction of fluorinated pyridine derivatives with molecular iodine has been studied, leading to the formation of complexes with potential pharmaceutical applications (Chernov'yants et al., 2011).
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-3-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMFWNHAAUYDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CCl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



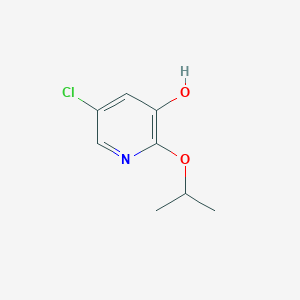


![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)
